

Application Notes & Protocols for 4-bromo-1-ethyl-5-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-bromo-1-ethyl-5-methyl-1H-pyrazole

Cat. No.: B1344454

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Introduction

The pyrazole ring is a foundational scaffold in medicinal chemistry, recognized for its synthetic accessibility and drug-like properties.^[1] This heterocyclic motif is a key component in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.^{[2][3][4][5]} Notably, the pyrazole scaffold is considered a "privileged structure" in the design of protein kinase inhibitors, a critical class of targeted cancer therapies.^{[1][6][7][8]} Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting its importance in interacting with the ATP-binding pocket of kinases.^{[1][8]}

Given the established role of substituted pyrazoles in kinase inhibition, these application notes provide a framework for characterizing the biological activity of **4-bromo-1-ethyl-5-methyl-1H-pyrazole** (referred to herein as Compound-PYR) as a putative protein kinase inhibitor. The following protocols outline standard assays for determining its in vitro inhibitory activity, its effects on intracellular signaling, and its general cytotoxicity.

Section 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Compound-PYR against a specific protein kinase (e.g., a tyrosine kinase such as SRC, or a

serine/threonine kinase such as BRAF). The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphotransferase reaction.

Protocol: Luminescent Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the IC50 value of Compound-PYR against a target kinase.

Materials:

- Compound-PYR
- Recombinant human kinase (e.g., SRC)
- Substrate peptide specific for the kinase
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 384-well assay plates
- Plate-reading luminometer

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of Compound-PYR in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
- Kinase Reaction Setup:
 - Add 2.5 µL of kinase buffer to all wells.
 - Add 1 µL of the Compound-PYR serial dilutions or DMSO (for positive and negative controls) to the appropriate wells.

- Add 2.5 μ L of a 2X kinase/substrate mixture (prepared in kinase buffer) to all wells except the "no kinase" negative control.
- Initiate the kinase reaction by adding 2.5 μ L of a 2X ATP solution. The final reaction volume is 10 μ L.
- Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.
- ATP Depletion Measurement:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
- Signal Generation:
 - Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Data Analysis:
 - Normalize the data using the "no inhibitor" (high activity) and "no kinase" (low activity) controls.
 - Plot the normalized data against the logarithm of the Compound-PYR concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation

The table below presents hypothetical IC50 values for Compound-PYR against a panel of selected kinases, demonstrating a potential selectivity profile.

Kinase Target	Compound-PYR IC50 (nM)	Staurosporine IC50 (nM) (Control)
SRC	15	5
ABL1	25	7
BRAF	850	20
EGFR	>10,000	15
VEGFR2	120	10

Section 2: Cell-Based Target Engagement & Pathway Analysis

This protocol is designed to verify that Compound-PYR can inhibit its target kinase within a cellular context, leading to a downstream biological effect. Western blotting is used to measure the phosphorylation status of a known substrate of the target kinase.

Protocol: Western Blot for Phospho-Substrate Levels

Objective: To assess the effect of Compound-PYR on the phosphorylation of a downstream substrate of the target kinase in a relevant cancer cell line.

Materials:

- Cancer cell line expressing the target kinase (e.g., HCT116)
- Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum (FBS) and antibiotics
- Compound-PYR
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- SDS-PAGE gels and blotting equipment

Procedure:

- Cell Culture and Treatment:
 - Seed HCT116 cells in 6-well plates and grow to 70-80% confluence.
 - Starve the cells in serum-free medium for 12-24 hours.
 - Treat the cells with increasing concentrations of Compound-PYR (e.g., 0, 10, 50, 250, 1000 nM) for 2-4 hours.
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells on ice with 100 µL of lysis buffer per well.
 - Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using the BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein samples to the same concentration and boil in Laemmli buffer.
 - Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Antibody Incubation and Detection:

- Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-SRC) and a loading control (e.g., β-actin) to ensure equal protein loading.

Section 3: Cellular Viability and Cytotoxicity Assay

This protocol assesses the general toxicity of Compound-PYR on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This helps to determine if the compound's anti-proliferative effects occur at concentrations that are not broadly cytotoxic.

Protocol: MTT Cell Viability Assay

Objective: To determine the CC50 (half-maximal cytotoxic concentration) of Compound-PYR.

Materials:

- Cancer cell line (e.g., HCT116)
- Cell culture medium
- Compound-PYR
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- 96-well clear-bottom plates
- Microplate reader (570 nm absorbance)

Procedure:

- Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of Compound-PYR for 72 hours. Include "cells only" and "media only" controls.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
- Data Analysis:
 - Subtract the background absorbance (media only).
 - Normalize the data to the "cells only" control (100% viability).
 - Plot the percentage of cell viability against the logarithm of Compound-PYR concentration to determine the CC50 value.

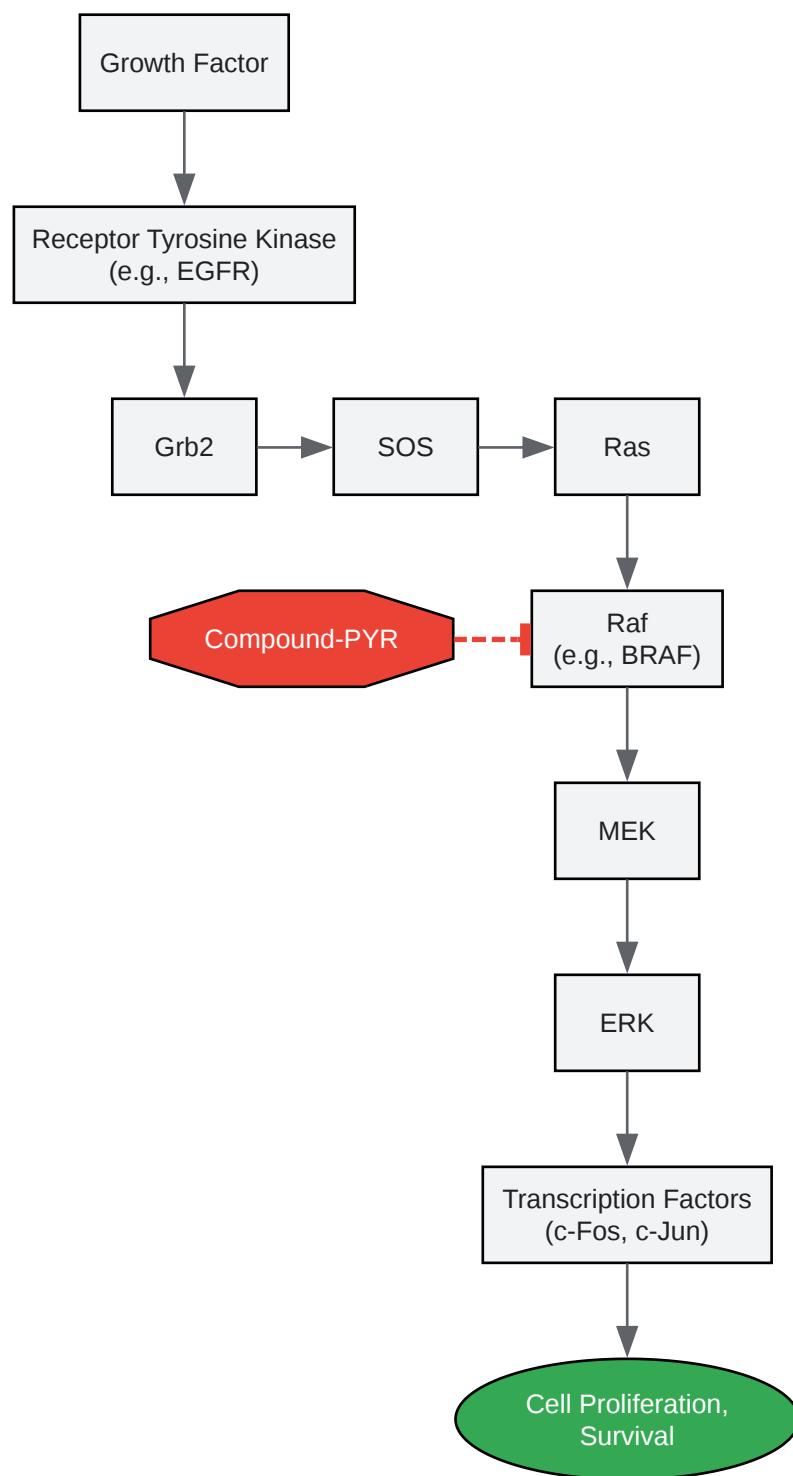
Hypothetical Data Presentation

This table summarizes hypothetical IC50 and CC50 data, allowing for the calculation of a selectivity index.

Cell Line	Target Kinase	Compound-PYR IC50 (nM)	Compound-PYR CC50 (μM)	Selectivity Index (CC50/IC50)
HCT116	SRC	15	2.5	167
K562	ABL1	25	3.1	124

Visualizations

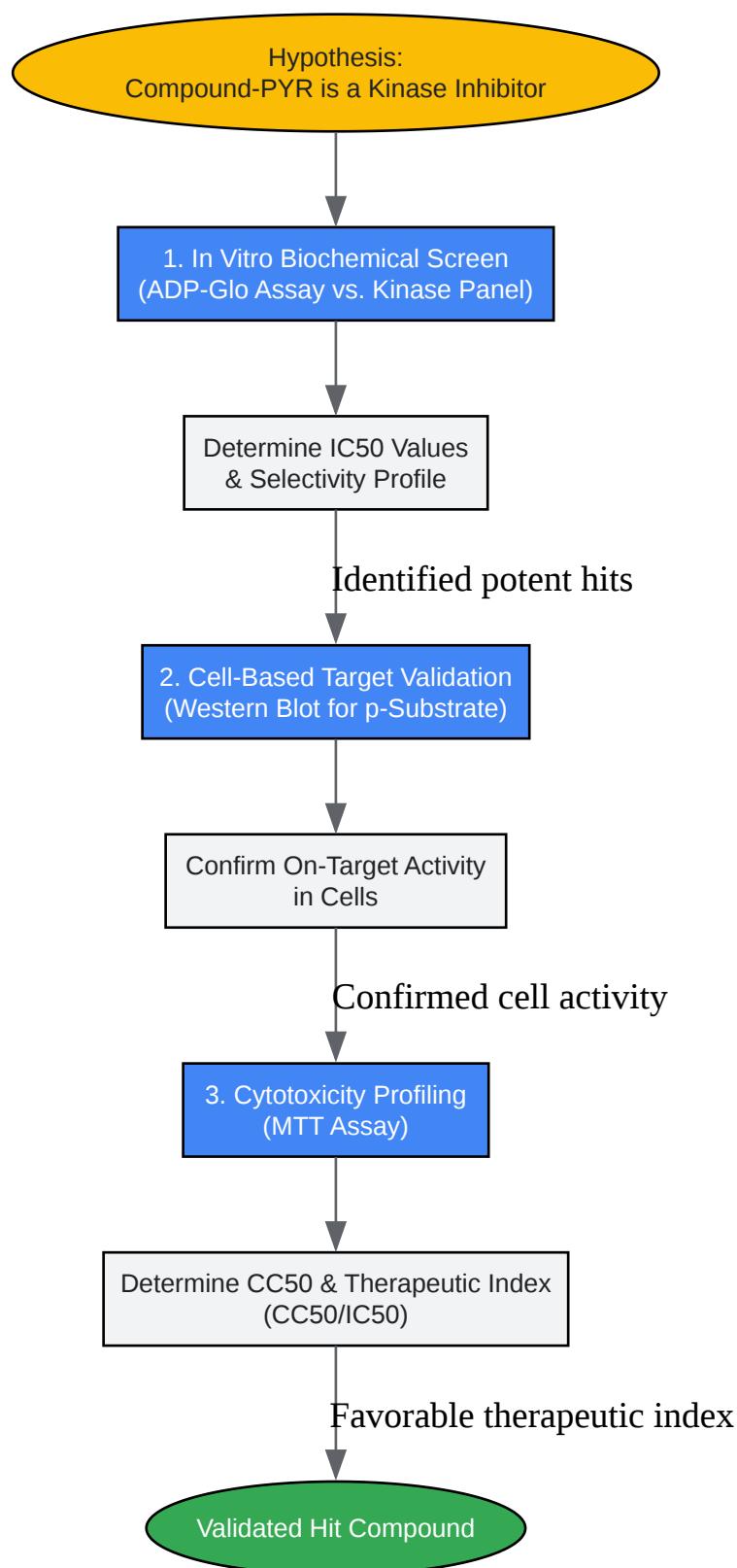
Signaling Pathway Diagram



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Compound-PYR.

Experimental Workflow Diagram

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Caption: Workflow for screening and validation of Compound-PYR as a kinase inhibitor.

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